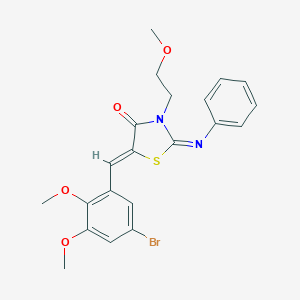
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BMB, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its biological activities through the inhibition of enzymes such as topoisomerase II and β-lactamase. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against cancer cells, antiviral activity against herpes simplex virus, and antibacterial activity against Staphylococcus aureus. 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of Alzheimer's disease-associated amyloid fibrils. In animal studies, 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, stability, and diverse applications. However, its limitations include its low solubility in water, which can limit its use in biological assays, and its potential toxicity, which requires proper handling and disposal.
Direcciones Futuras
There are several future directions for the research on 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is the development of 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one-based metal complexes and nanomaterials for various applications, including catalysis and drug delivery. Another direction is the investigation of 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one's potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies are also needed to understand the mechanism of action of 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one and its potential toxicity in vivo.
Métodos De Síntesis
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using different methods, including the condensation reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 3-(2-methoxyethyl)-1,3-thiazolidine-2,4-dione in the presence of an acid catalyst. Another method involves the reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 2-aminobenzophenone in the presence of thiosemicarbazide and acetic acid. The synthesized compound can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease. In material science, 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of metal complexes and nanomaterials. In catalysis, 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a ligand for the synthesis of chiral catalysts.
Propiedades
Nombre del producto |
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C21H21BrN2O4S |
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O4S/c1-26-10-9-24-20(25)18(29-21(24)23-16-7-5-4-6-8-16)12-14-11-15(22)13-17(27-2)19(14)28-3/h4-8,11-13H,9-10H2,1-3H3/b18-12-,23-21? |
Clave InChI |
IVIOYKGOUFJZLR-AQEWOIMGSA-N |
SMILES isomérico |
COCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=CC(=C2OC)OC)Br)SC1=NC3=CC=CC=C3 |
SMILES canónico |
COCCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)OC)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306409.png)
![Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306410.png)
![5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306411.png)
![2-[5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306414.png)
![methyl 2-[3-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B306416.png)
![N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306418.png)
![2-{5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306419.png)
![3-[[4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B306420.png)
![2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306421.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306422.png)
![2-[(5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306428.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306429.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306430.png)
![N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306431.png)